
(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-((R)-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-((R)-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide 2,2,2-trifluoroacetate ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihren komplexen Aufbau aus, der mehrere Amino- und Guanidingruppen umfasst, was sie zu einem interessanten Forschungsobjekt in der Biochemie und Pharmazie macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, die jeweils präzise Bedingungen erfordern, um die korrekte Konfiguration des Moleküls sicherzustellen. Der Prozess beginnt typischerweise mit der Herstellung von Aminosäurederivaten, gefolgt von der Bildung von Peptidbindungen durch Kondensationsreaktionen. Schutzgruppen werden oft verwendet, um unerwünschte Nebenreaktionen zu verhindern, und diese Gruppen werden in den letzten Schritten der Synthese entfernt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Peptidsynthesetechniken wie Festphasen-Peptidsynthese (SPPS) oder Flüssigphasen-Peptidsynthese (LPPS) umfassen. Diese Methoden ermöglichen die effiziente Assemblierung der Peptidkette, gefolgt von Reinigungsprozessen wie Hochleistungsflüssigkeitschromatographie (HPLC), um das Endprodukt in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. The process typically begins with the preparation of the amino acid derivatives, followed by the formation of peptide bonds through condensation reactions. Protecting groups are often used to prevent unwanted side reactions, and these groups are removed in the final stages of synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain, followed by purification processes like high-performance liquid chromatography (HPLC) to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppen können zu Nitroso- oder Nitroderivaten oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen oder Aminen reduziert werden.
Substitution: Die Guanidingruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart von Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitroso-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen Wechselwirkungen mit Proteinen und Enzymen.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, umfasst die Bindung an bestimmte molekulare Ziele wie Enzyme oder Rezeptoren. Die mehreren Guanidingruppen ermöglichen starke Wechselwirkungen mit negativ geladenen Stellen an Proteinen, was zu einer Hemmung oder Aktivierung der Enzymaktivität führt. Die Struktur der Verbindung ermöglicht es ihr auch, Zellmembranen zu durchdringen, was ihre Wirkung innerhalb von Zellen erleichtert.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The multiple guanidino groups allow for strong interactions with negatively charged sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s structure also enables it to penetrate cell membranes, facilitating its action within cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-(®-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide
- (S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-(®-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide hydrochloride
Einzigartigkeit
Die Einzigartigkeit von (S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-(®-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide 2,2,2-trifluoroacetate liegt in seiner spezifischen Konfiguration und dem Vorhandensein von Trifluoracetoat, das seine Löslichkeit und Stabilität beeinflussen kann. Dies macht es besonders nützlich in bestimmten biochemischen Anwendungen, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C55H101F3N20O14 |
|---|---|
Molekulargewicht |
1323.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N20O12.C2HF3O2/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2;3-2(4,5)1(6)7/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t31-,32-,33+,34-,35-,36-,37-,42-,43-;/m0./s1 |
InChI-Schlüssel |
DBHNUJXUTKVLID-UXBYPZMDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
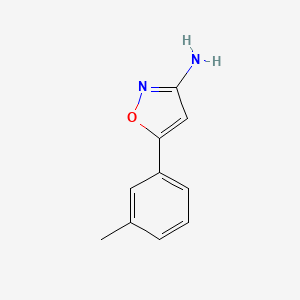
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)
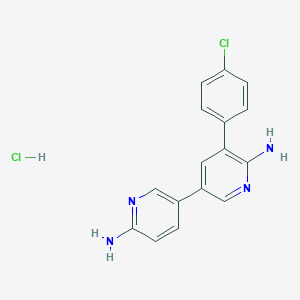
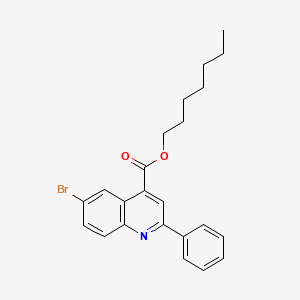
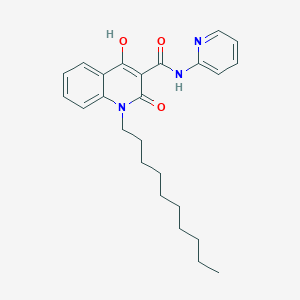

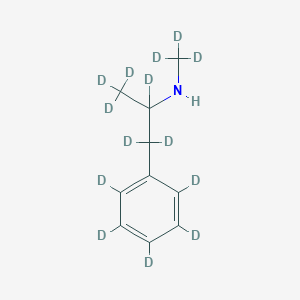




![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
